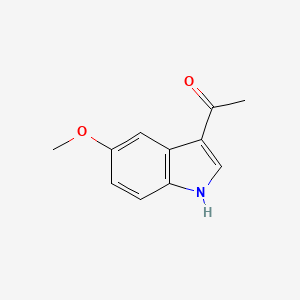

2-(2,5-Dimethylphenoxy)-N-ethylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Detection and Quantification in Clinical Toxicology

Research has developed methods for detecting and quantifying substances structurally related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in severe intoxication cases. These methods use high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which is crucial for clinical toxicology and forensic investigations (Poklis et al., 2014).

Spectral Analysis in Pharmaceutical Research

Spectral analysis techniques, like FT-IR and FT-Raman, have been utilized to study the vibrational contributions of molecules structurally similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, providing insights into their potential pharmaceutical applications. These analyses help understand the electronic structure and possible pharmaceutical activities of these molecules (Amalanathan et al., 2015).

Synthesis of Medical Intermediate Molecules

The synthesis methods for compounds related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine have been reported, focusing on their applications in treating psychotic and schizophrenic psychosis. The characterization of these products through IR, H NMR, and elemental analysis is a significant aspect of this research, contributing to medical intermediate molecule development (Z. Zhimin, 2003).

Enzyme Inhibition and Antibacterial Studies

Studies have been conducted on molecules bearing azomethine groups, similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, for their antibacterial and enzyme inhibition properties. These investigations are crucial for developing new antibacterial agents and understanding their mechanisms of action (Aziz‐ur‐Rehman et al., 2014).

Neurochemical Pharmacology

Research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, structurally related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, has been significant in understanding their hallucinogenic activity and potential therapeutic applications. This includes studies on receptor binding affinities and functional assays (Eshleman et al., 2018).

Anticonvulsant Activity Research

Compounds structurally similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine have been synthesized and evaluated for their anticonvulsant activity. These studies involve pharmacological tests like the maximal electroshock and subcutaneous pentetrazole seizure threshold assays, which are essential for developing new anticonvulsant medications (Waszkielewicz et al., 2015).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIWXXAJVWAJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601847 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)-N-ethylethanamine | |

CAS RN |

915921-73-2 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)